(R)-3,4-Diamino-4-oxobutanoic acid (R)-3,4-Diamino-4-oxobutanoic acid D-aspartic 1-amide is an aspartic 1-amide and a D-aspartic acid derivative. It is an enantiomer of a L-aspartic 1-amide.
Brand Name: Vulcanchem
CAS No.: 200260-37-3
VCID: VC21536703
InChI: InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
SMILES: C(C(C(=O)N)N)C(=O)O
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol

(R)-3,4-Diamino-4-oxobutanoic acid

CAS No.: 200260-37-3

VCID: VC21536703

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-3,4-Diamino-4-oxobutanoic acid - 200260-37-3

Description

(R)-3,4-Diamino-4-oxobutanoic acid is an organic compound belonging to the class of amino acids. It is characterized by the presence of two amino groups and a keto group attached to a butanoic acid backbone. This unique structure allows it to interact with enzymes and receptors, influencing metabolic pathways significantly . The compound is also known by its CAS number, 200260-37-3, and has a molecular weight of approximately 132.12 g/mol .

Chemical Formula and Molecular Weight

  • Molecular Formula: C₄H₈N₂O₃

  • Molecular Weight: 132.12 g/mol

Synonyms and IUPAC Name

  • IUPAC Name: (3R)-3,4-diamino-4-oxobutanoic acid

  • Synonyms: D-aspartic acid alpha-amide, D-aspartic 1-amide

Synthesis Methods

The synthesis of (R)-3,4-diamino-4-oxobutanoic acid typically involves several steps starting from aspartic acid derivatives:

  • Protection of Functional Groups: The amino and carboxyl groups of aspartic acid are protected using suitable protecting groups.

  • Introduction of the Keto Group: The protected aspartic acid derivative undergoes oxidation reactions to introduce the keto group at the desired position.

  • Deprotection: The protecting groups are removed to yield the final product.

Industrial production often employs large-scale synthesis methods with optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions

(R)-3,4-Diamino-4-oxobutanoic acid undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The amino groups can participate in substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Biological Activity and Applications

(R)-3,4-Diamino-4-oxobutanoic acid has significant biological activity and is studied for its role in metabolic pathways and enzyme interactions. It acts as a substrate or inhibitor for various enzymes, influencing biochemical processes. The compound is also investigated for potential therapeutic applications, including enzyme inhibition and drug design.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
Aspartic AcidLacks the keto groupMetabolic pathways, neurotransmitter
Glutamic AcidAdditional methylene groupNeurotransmitter, metabolic pathways
Pyruvic AcidLacks amino groupsEnergy metabolism
(R)-3,4-Diamino-4-oxobutanoic acidKeto and amino groups on the same backboneEnzyme interactions, potential therapeutic applications

Research and Industrial Applications

(R)-3,4-Diamino-4-oxobutanoic acid is used as a building block in the synthesis of complex organic molecules. It is also utilized in the production of specialty chemicals and pharmaceuticals due to its unique chemical properties.

CAS No. 200260-37-3
Product Name (R)-3,4-Diamino-4-oxobutanoic acid
Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
IUPAC Name (3R)-3,4-diamino-4-oxobutanoic acid
Standard InChI InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Standard InChIKey PMLJIHNCYNOQEQ-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)N)[NH3+])C(=O)[O-]
SMILES C(C(C(=O)N)N)C(=O)O
Canonical SMILES C(C(C(=O)N)[NH3+])C(=O)[O-]
Synonyms (R)-3,4-Diamino-4-oxobutanoicacid;200260-37-3;D-alpha-asparagine;D-aspartic1-amide;D-asparticacid1-amide;(3R)-3,4-diamino-4-oxobutanoicacid;(3R)-3-amino-3-carbamoylpropanoicacid;D-ISOASPARAGINE;AC1ODT1U;SCHEMBL6442112;CHEBI:49011;H-D-Isoasn-OH,D-Isoasparagine;MolPort-020-093-162;ZINC1607276;AKOS024464488;MCULE-5316198498;NE60702;AK162650;D-ASPARTICACIDALPHA-AMIDEHYDROCHLORIDE;FT-0697947;ST24035385;EN300-82405
PubChem Compound 6993155
Last Modified Aug 15 2023

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